molecular formula C21H32N2O3 B11040681 N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

Cat. No.: B11040681
M. Wt: 360.5 g/mol
InChI Key: NIPIGDMAHDGCHW-UHFFFAOYSA-N
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Description

N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a methyl-oxobutanoyl moiety, and a methylcyclohexanecarboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Amine Intermediate: This step involves the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl amine intermediate.

    Coupling with Methyl-oxobutanoyl Chloride: The intermediate is then reacted with 3-methyl-1-oxobutanoyl chloride under basic conditions to form the desired amide linkage.

    Cyclohexanecarboxamide Formation: Finally, the product is coupled with 4-methylcyclohexanecarboxylic acid or its derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or reduced carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems and understanding molecular interactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
  • N-{1-[(2-chlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
  • N-{1-[(2-fluorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide

Uniqueness

N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity or solubility.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(2-ethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C21H32N2O3/c1-5-26-18-9-7-6-8-17(18)22-21(25)19(14(2)3)23-20(24)16-12-10-15(4)11-13-16/h6-9,14-16,19H,5,10-13H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

NIPIGDMAHDGCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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